4-[3-(2-Bromophenyl)sulfanylpropanoyl]-1,4-diazepane-1-carboxamide
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Overview
Description
4-[3-(2-Bromophenyl)sulfanylpropanoyl]-1,4-diazepane-1-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a diazepane ring, a bromophenyl group, and a sulfanylpropanoyl moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Bromophenyl)sulfanylpropanoyl]-1,4-diazepane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl compound to introduce the bromine atom at the desired position.
Thioether Formation: The bromophenyl intermediate is then reacted with a thiol compound under basic conditions to form the sulfanyl group.
Propanoyl Introduction: The resulting sulfanyl compound is acylated with a propanoyl chloride to introduce the propanoyl group.
Diazepane Ring Formation: The final step involves the cyclization of the intermediate with a suitable diamine to form the diazepane ring, followed by carboxamidation to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Bromophenyl)sulfanylpropanoyl]-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium amide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[3-(2-Bromophenyl)sulfanylpropanoyl]-1,4-diazepane-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of the diazepane ring suggests possible activity as a central nervous system agent, while the bromophenyl and sulfanyl groups may contribute to its pharmacological profile.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of 4-[3-(2-Bromophenyl)sulfanylpropanoyl]-1,4-diazepane-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The diazepane ring may interact with neurotransmitter receptors in the central nervous system, while the bromophenyl and sulfanyl groups could modulate the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2-Chlorophenyl)sulfanylpropanoyl]-1,4-diazepane-1-carboxamide
- 4-[3-(2-Fluorophenyl)sulfanylpropanoyl]-1,4-diazepane-1-carboxamide
- 4-[3-(2-Methylphenyl)sulfanylpropanoyl]-1,4-diazepane-1-carboxamide
Uniqueness
Compared to similar compounds, 4-[3-(2-Bromophenyl)sulfanylpropanoyl]-1,4-diazepane-1-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding interactions with biological targets.
Properties
IUPAC Name |
4-[3-(2-bromophenyl)sulfanylpropanoyl]-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O2S/c16-12-4-1-2-5-13(12)22-11-6-14(20)18-7-3-8-19(10-9-18)15(17)21/h1-2,4-5H,3,6-11H2,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISFLMGWORMXSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)N)C(=O)CCSC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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